molecular formula C12H19BrClNO2 B4141037 N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride

N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B4141037
M. Wt: 324.64 g/mol
InChI Key: VGSZKWDBBSHADJ-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of bromine, ethoxy, and methoxy groups attached to a benzyl ring, along with an ethanamine moiety. This compound is often used as a building block in organic synthesis and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps. One common route starts with the bromination of a suitable precursor, followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step involves the formation of the ethanamine moiety and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium cyanide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of bromine, ethoxy, and methoxy groups, along with the ethanamine moiety, makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-4-14-8-9-6-11(15-3)12(16-5-2)7-10(9)13;/h6-7,14H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSZKWDBBSHADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1Br)OCC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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